molecular formula C9H12ClNO B13046898 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine

Cat. No.: B13046898
M. Wt: 185.65 g/mol
InChI Key: ZAPYWTYXWPYFBH-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chiral amine featuring a phenyl ring substituted with a chlorine atom at the ortho (2nd) position and a methoxy group at the para (6th) position. Its hydrochloride salt, (S)-1-(2-Chloro-6-Methoxyphenyl)ethan-1-amine HCl (CAS: 2250242-83-0), is documented as a versatile intermediate in pharmaceutical synthesis . The compound’s structure combines electron-withdrawing (Cl) and electron-donating (OMe) groups, influencing its reactivity, solubility, and biological interactions.

Properties

Molecular Formula

C9H12ClNO

Molecular Weight

185.65 g/mol

IUPAC Name

1-(2-chloro-6-methoxyphenyl)ethanamine

InChI

InChI=1S/C9H12ClNO/c1-6(11)9-7(10)4-3-5-8(9)12-2/h3-6H,11H2,1-2H3

InChI Key

ZAPYWTYXWPYFBH-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Cl)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-chloro-6-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Amination: The alcohol is then converted to the corresponding amine through a substitution reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and specific reaction conditions are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenyl ethanamines.

Scientific Research Applications

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogen/Methoxy Variations

Key analogs differ in substituent positions, halogen types, or methoxy group presence, impacting their physicochemical and biological properties.

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Applications/Properties Reference
1-(2-Chloro-6-methoxyphenyl)ethan-1-amine 2-Cl, 6-OMe on phenyl Target compound; chiral intermediate
(R)-1-(4-Bromophenyl)ethan-1-amine 4-Br on phenyl Antibacterial pyrrolopyrimidine synthesis
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine 4-Cl and 4-OMe on separate phenyl Intermediate in multi-step synthesis
(S)-1-(2-Chlorophenyl)ethan-1-amine HCl 2-Cl on phenyl (no OMe) Pharmaceutical intermediate
2-(2-Chloro-6-methoxyphenyl)ethan-1-amine HCl 2-Cl, 6-OMe (amine on ethyl chain) Small-molecule scaffold
1-(2-Ethoxyphenyl)ethan-1-amine 2-OEt on phenyl (no Cl) Not reported; ethoxy alters polarity
Key Observations:
  • Halogen Position: Para-substituted analogs (e.g., 4-Br in ) show antibacterial activity, suggesting bulky para substituents may enhance target binding.
  • Methoxy Group: The 6-OMe in the target compound increases electron density on the phenyl ring compared to non-methoxy analogs (e.g., ), improving solubility in polar solvents.
  • Structural Isomerism : Moving the amine from the phenyl ring (target) to the ethyl chain () drastically alters spatial arrangement, affecting interactions in crystal packing or biological systems.

Physicochemical Properties

Table 2: Physical and Spectral Data
Compound Name Molecular Weight (g/mol) Purity (%) Notable Spectral Data (IR, HRMS) Reference
This compound 185.66 N/A Not reported in evidence
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine 276.77 58% IR: 3310 cm⁻¹ (N-H), 1608 cm⁻¹ (C=C)
1-(4-Methoxyphenyl)-1-(4-(trifluoromethyl)phenyl)ethan-1-amine 295.29 N/A HRMS: [M-NH₂]⁺ calcd 241.1223
  • Solubility : Methoxy groups enhance water solubility (e.g., reports yellow oil formation), while chloro groups increase lipophilicity.
  • Synthetic Routes : Many analogs (e.g., ) use lithium-halogen exchange or reductive amination, suggesting the target compound could be synthesized via similar protocols with optimized conditions for ortho-substitution.

Biological Activity

1-(2-Chloro-6-methoxyphenyl)ethan-1-amine is a chemical compound with the molecular formula C9_9H12_{12}ClNO and a molecular weight of approximately 185.65 g/mol. This compound is notable for its structural features, including a chloro group and a methoxy group on a phenyl ring, which contribute to its potential biological activities. Recent studies indicate that this compound may interact with various biological targets, particularly in the context of neurotransmitter systems.

Preliminary studies suggest that this compound primarily interacts with serotonin receptors, which are crucial for regulating mood and anxiety. This interaction implies potential therapeutic applications in treating mood disorders such as depression and anxiety. Furthermore, the compound's structural characteristics may enhance its binding affinity to specific receptors, warranting further pharmacological exploration.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Serotonin Receptor Interaction : Preliminary evidence indicates significant interaction with serotonin receptors.
  • Potential Therapeutic Applications : Possible applications in treating mood disorders and anxiety-related conditions.
  • Binding Affinity : Structural features suggest enhanced binding affinity towards specific receptors.

Structure-Activity Relationship (SAR)

The unique substitution pattern on the phenyl ring of this compound influences its chemical reactivity and biological activity. A comparison with structurally similar compounds reveals key differences:

Compound NameMolecular FormulaKey Differences
2-(2-Chloro-6-methoxyphenyl)ethan-1-amineC9_9H12_{12}ClNODifferent alkyl chain configuration
2-(2-Fluoro-6-methoxyphenyl)ethan-1-amineC9_9H12_{12}FNOFluorine atom instead of chlorine
2-(2-Chloro-4-methoxyphenyl)ethan-1-amineC9_9H12_{12}ClNOMethoxy group positioned differently on the ring

This table highlights how the specific substitution pattern enhances the compound's potential binding affinity toward serotonin receptors compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into their pharmacological potential:

  • Interaction Studies : Research indicates that this compound may interact with multiple biological targets beyond serotonin receptors. These findings suggest a broader pharmacological profile that could be beneficial in various therapeutic contexts.
  • Therapeutic Potential : In vivo studies have shown that compounds with similar structures exhibit significant effects on emotional behavior in animal models, supporting the hypothesis that this compound may also influence emotional regulation .
  • Pharmacokinetics and Toxicology : Further research is required to elucidate the pharmacokinetic properties and potential toxicological effects of this compound, which are critical for assessing its viability as a therapeutic agent.

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